S1P1 Receptor Potency Comparison: RP-001 Exhibits ~43-Fold Higher Potency than Ozanimod and >600-Fold Higher than Ponesimod
RP-001 hydrochloride activates human S1P1 with an EC50 of 9 pM, whereas ozanimod exhibits an EC50 of 0.41–1.12 nM, siponimod an EC50 of 0.078–0.39 nM, and ponesimod an EC50 of 5.7 nM [1][2][3]. This corresponds to RP-001 being approximately 43-fold more potent than ozanimod, 8.7-fold more potent than siponimod, and 633-fold more potent than ponesimod.
| Evidence Dimension | S1P1 receptor agonism (EC50) |
|---|---|
| Target Compound Data | 9 pM |
| Comparator Or Baseline | Ozanimod: 0.41–1.12 nM; Siponimod: 0.078–0.39 nM; Ponesimod: 5.7 nM |
| Quantified Difference | ~43-fold vs ozanimod; ~8.7-fold vs siponimod; ~633-fold vs ponesimod |
| Conditions | In vitro S1P1 activation assays; RP-001 via CRE-β-lactamase CHO-K1 cells; ozanimod via GTPγS and β-arrestin assays; ponesimod via recombinant CHO cells |
Why This Matters
Picomolar potency enables lower compound usage in sensitive assays and reduces potential off-target effects at higher concentrations.
- [1] Cahalan SM, Gonzalez-Cabrera PJ, Sarkisyan G, et al. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice. Nat Chem Biol. 2011;7(5):254-256. PMID: 21445057. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ozanimod ligand activity chart: S1P1 EC50 = 0.41 nM (GTPγS assay). View Source
- [3] Piali L, Froidevaux S, Hess P, et al. The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. J Pharmacol Exp Ther. 2011;337(2):547-556. PMID: 21317356. View Source
